Linker Branching: Propan-2-amine vs. Aminoethyl
The structural differentiation of 1-(Piperazin-2-yl)propan-2-amine from its most common analog, 1-(2-Aminoethyl)piperazine, is defined by the length and branching of the alkylamine linker. The target compound possesses a propan-2-amine chain, resulting in a molecular weight of 143.23 g/mol, compared to 129.21 g/mol for the aminoethyl analog . This difference is not trivial; the methyl substitution on the alpha-carbon of the amine can significantly influence both the pKa of the primary amine and the steric hindrance during subsequent reactions like reductive aminations or amide bond formations [1]. This provides a distinct, quantifiable synthetic handle for modulating lipophilicity and target binding in SAR studies.
| Evidence Dimension | Molecular Weight & Aliphatic Linker |
|---|---|
| Target Compound Data | Molecular Weight: 143.23 g/mol; Structure: 1-(piperazin-2-yl)propan-2-amine |
| Comparator Or Baseline | 1-(2-Aminoethyl)piperazine (CAS 140-31-8): Molecular Weight: 129.21 g/mol; Structure: 1-(piperazin-2-yl)ethanamine |
| Quantified Difference | Δ 14.02 g/mol |
| Conditions | N/A (Structural comparison based on canonical SMILES) |
Why This Matters
The 14 Da difference alters the physicochemical properties and the resulting SAR when incorporated into a lead compound, directly impacting a researcher's decision to select this specific building block over a more common alternative.
- [1] PubChem. (n.d.). 1-(2-Aminoethyl)piperazine (CID: 8795). National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. View Source
